2-Chloro-5-(2,4-dichlorophenyl)pyrimidine
Description
Properties
CAS No. |
103824-20-0 |
|---|---|
Molecular Formula |
C10H5Cl3N2 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2-chloro-5-(2,4-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H |
InChI Key |
AHNZVWMMXWKVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or amines can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
2-Chloro-5-(2,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: It serves as a precursor for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine varies depending on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways.
Agrochemicals: It may disrupt essential biological processes in pests, such as inhibiting acetylcholinesterase, leading to paralysis and death.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The 2-chloro substituent in pyrimidines is critical for electronic effects, stabilizing the ring and enhancing electrophilic reactivity. For example, compound 4f () showed broad-spectrum anticandidal activity, likely due to the electron-withdrawing oxadiazole and thio groups enhancing target binding .
- Pyrazolo[1,5-a]pyrimidine derivatives () exhibit CRF receptor antagonism, attributed to the fused ring system and trifluoromethyl group improving CNS penetration .
Role of Halogenation: Dichlorophenyl groups increase hydrophobicity, as seen in 4f (LogP ~3.5), facilitating membrane interaction. However, excessive halogenation (e.g., trifluoromethyl in ) may reduce solubility, necessitating formulation adjustments . Thieno-pyrimidines () leverage sulfur’s electron-rich nature for agrochemical applications, where chlorine atoms enhance pesticidal activity .
Synthetic Accessibility :
- Diazonium coupling () and multicomponent reactions () are common for introducing aryl groups. Yields for dichlorophenyl-substituted pyrimidines range from 67% to 81%, depending on substituent complexity .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-Chloro-5-(2,4-dichlorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. Its molecular formula is C10H6Cl3N, with a molecular weight of approximately 293.54 g/mol. The unique substitution pattern of chlorine and dichlorophenyl groups enhances its reactivity and biological properties.
Binding Affinities
Research indicates that this compound exhibits binding affinities with various biological targets, particularly enzymes and receptors. These interactions are crucial for understanding its pharmacological effects and potential side effects when used therapeutically.
Inhibitory Effects on Kinases
Studies have shown that compounds similar to this compound act as inhibitors in several biological pathways. Notably, it has been identified as a dual inhibitor of specific kinases involved in the life cycle of Plasmodium falciparum, suggesting potential antimalarial properties .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against drug-resistant strains of pathogens. Research into halogenated antimicrobial agents has highlighted the potential of similar compounds in combating resistant infections .
Anti-inflammatory Effects
Recent studies have revealed that pyrimidine derivatives exhibit anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established drugs like celecoxib .
Antioxidant Activity
The antioxidant potential of this compound has also been assessed. Compounds derived from pyrimidines have demonstrated significant activity in reducing oxidative stress markers in various assays .
Case Studies
-
Antimalarial Activity
A study assessing the inhibitory activity against PfDHFR (dihydrofolate reductase) indicated that certain pyrimidine derivatives showed low nanomolar potency against both wild-type and mutant strains of the parasite. This suggests that structural modifications in pyrimidines can enhance their antiplasmodial efficacy . -
In Vitro Anti-inflammatory Studies
In vivo tests involving carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with calculated ED50 values indicating their effectiveness . -
Cytotoxicity Against Cancer Cells
Research evaluating the cytotoxic effects of various pyrimidine derivatives on A549 lung cancer cells revealed moderate to high cytotoxicity at specific concentrations. This highlights the potential use of these compounds as anticancer agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Chloro-5-fluoropyrimidine | Contains fluorine instead of chlorine | Exhibits different reactivity patterns |
| 2-Chloro-5-nitropyrimidine | Contains a nitro group | Potentially higher biological activity |
| 4-Amino-2-chloro-5-pyrimidinamine | Contains an amino group | Increased solubility and different interactions |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | Contains trifluoromethyl group | Enhanced lipophilicity and greater bioactivity |
This table illustrates the structural diversity among pyrimidine derivatives and their unique biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using precursors like 2,4-dichlorophenylboronic acid and halogenated pyrimidine cores. Key steps include:
- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 2,4-dichlorophenyl group at the pyrimidine's 5-position .
- Chlorination : Controlled chlorination at the pyrimidine’s 2-position using POCl₃ or PCl₅ under inert conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups) .
- X-ray Diffraction : Single-crystal analysis reveals dihedral angles (e.g., 89.29° between pyrimidine and dichlorophenyl rings) and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 300.99) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported dihedral angles or hydrogen-bonding patterns across crystallographic studies?
- Methodological Answer :
- Comparative Analysis : Overlay crystal structures from multiple studies (e.g., compare dihedral angles in (89.29°) vs. related analogs in ) to identify conformational flexibility .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G(d,p)) to assess energy barriers for rotational isomerism .
- Temperature-Dependent Crystallography : Collect data at varying temperatures (e.g., 100–298 K) to probe dynamic behavior .
Q. How can researchers design in vivo studies to evaluate the therapeutic efficacy of this compound derivatives?
- Methodological Answer :
- Model Selection : Use xenograft models (e.g., TEL-Jak2-driven hematologic malignancies) for Jak/Stat pathway inhibitors .
- Dosage Optimization : Pharmacokinetic profiling (e.g., IV/PO administration in rodents) to determine bioavailability and half-life .
- Biomarker Analysis : Monitor downstream targets (e.g., phosphorylated STAT3/5 via Western blot) in tumor tissues .
Q. What mechanistic insights explain the compound’s activity as a kinase inhibitor or enzyme modulator?
- Methodological Answer :
- Kinase Assays : Use TR-FRET-based assays to measure IC₅₀ values against Jak2 V617F mutants (e.g., AZD1480 analogs show IC₅₀ < 10 nM) .
- Molecular Docking : Simulate binding interactions with HSP90 (e.g., key residues in the ATP-binding pocket) using AutoDock Vina .
- Mutagenesis Studies : Introduce point mutations (e.g., D38A in Jak2) to validate binding site specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
